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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

Cat. No.: B055181 Get Quote

A detailed guide for researchers and drug development professionals on the selectivity and off-

target effects of kinase inhibitors incorporating the azepane scaffold. This report provides a

comparative analysis of representative inhibitors targeting Epidermal Growth Factor Receptor

(EGFR) and Protein Kinase B (PKB/Akt), supported by quantitative data, detailed experimental

protocols, and pathway visualizations.

In the landscape of targeted therapy, the specificity of kinase inhibitors is a critical determinant

of both their efficacy and safety profiles. The "Azepan-3-yl-methyl-amine" moiety and its

derivatives represent a promising scaffold in the design of novel kinase inhibitors. This guide

provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this

azepane framework, focusing on two key therapeutic targets: mutant Epidermal Growth Factor

Receptor (EGFR) and Protein Kinase B (PKB/Akt).

Our analysis centers on Nazartinib (EGF816), a potent, irreversible inhibitor of mutant EGFR

containing an azepan-3-yl group, and a class of PKB/Akt inhibitors derived from the natural

product Balanol, which also feature an azepane ring. The performance of these inhibitors is

objectively compared against established alternatives, providing researchers with the

necessary data to make informed decisions in their drug discovery and development

endeavors.

Comparative Selectivity of EGFR Inhibitors
Nazartinib (EGF816) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to

selectively target sensitizing mutations (L858R, ex19del) and the T790M resistance mutation,
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while sparing wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing the dose-

limiting toxicities often associated with first and second-generation EGFR inhibitors.[3][4]

The following table summarizes the inhibitory activity of Nazartinib and a selection of

comparator EGFR inhibitors against a panel of kinases. The data is presented as the

dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger

binding affinity.

Kinase Target
Nazartinib
(EGF816) (Kd,
nM)

Osimertinib
(Kd, nM)

Gefitinib (Kd,
nM)

Erlotinib (Kd,
nM)

EGFR

(L858R/T790M)
31 <1 >10,000 >10,000

EGFR

(ex19del/T790M)
- <1 - -

EGFR (L858R) - 1.2 2.4[2] 1.1[3]

EGFR (WT) >1,000 196 2.6[2] 1.0[3]

ABL1 >10,000 >10,000 1,400 2,700

ALK >10,000 >10,000 >10,000 >10,000

AURKA >10,000 >10,000 1,700 1,400

CDK2 >10,000 >10,000 >10,000 >10,000

ERBB2 (HER2) 1,100 49 23 25

ERBB4 (HER4) 410 - 190 130

INSR >10,000 >10,000 >10,000 >10,000

MET >10,000 >10,000 >10,000 >10,000

SRC >10,000 >10,000 >10,000 >10,000

VEGFR2 >10,000 >10,000 >10,000 >10,000
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Note: Data for Nazartinib is primarily from its discovery publication. Data for comparator drugs

is compiled from publicly available KINOMEscan datasets where available. A hyphen (-)

indicates that data was not readily available in the searched sources.

Comparative Selectivity of PKB/Akt Inhibitors
A series of potent PKB/Akt inhibitors have been developed based on the natural product

Balanol, incorporating an azepane scaffold. These inhibitors are compared against other well-

characterized Akt inhibitors that have entered clinical development. The table below presents

the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Kinase Target

Azepane-
Balanol
Analog (IC50,
nM)

MK-2206 (IC50,
nM)

Ipatasertib
(GDC-0068)
(IC50, nM)

Capivasertib
(AZD5363)
(IC50, nM)

AKT1 (PKBα) 4 8[5] 5[6] 3[7]

AKT2 (PKBβ) - 12[5] 18[6] 7[7]

AKT3 (PKBγ) - 65[5] 8[6] 7[7]

PKA 3 >10,000 >3,100[6] -

PRKG1α - - 98[6] -

PRKG1β - - 69[6] -

p70S6K - - 860[6] -

Note: Data for the azepane-balanol analog is from a representative compound in the series.

Data for comparator drugs is from publicly available sources. A hyphen (-) indicates that data

was not readily available.

Signaling Pathway and Experimental Workflow
Visualizations
To provide a clear conceptual framework, the following diagrams illustrate the targeted

signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
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Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is

essential for accurate interpretation. Below is a generalized protocol for a competitive binding-

based kinase profiling assay, such as the KINOMEscan® platform.

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of

human kinases.

Materials:

Test compound (e.g., "Azepan-3-yl-methyl-amine" based inhibitor) dissolved in DMSO.

KINOMEscan® kinase panel (e.g., DiscoverX).

Streptavidin-coated magnetic beads.

Biotinylated affinity ligands.

Assay buffer.

Wash buffer.

Elution buffer.

qPCR reagents.

96-well or 384-well plates.

Plate shaker.

Magnetic separator.

qPCR instrument.

Procedure:

Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with

biotinylated affinity ligands to generate the affinity resin. The beads are then blocked to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b055181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


minimize non-specific binding and washed to remove any unbound ligand.

Binding Reaction: The binding reactions are assembled by combining the kinase, the

prepared liganded affinity beads, and the test compound at various concentrations (typically

a serial dilution). A DMSO control (vehicle) is included for baseline measurement.

Incubation: The assay plates are incubated at room temperature (approximately 25°C) with

shaking for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

Washing: After incubation, the affinity beads are washed extensively with wash buffer to

remove any unbound kinase. A magnetic separator is used to retain the beads while the

supernatant is discarded.

Elution: The bound kinase is eluted from the affinity beads by adding an elution buffer

containing a high concentration of a non-biotinylated affinity ligand. The plate is incubated

with shaking to facilitate elution.

Quantification: The concentration of the eluted kinase is measured using quantitative PCR

(qPCR) by detecting a DNA tag that is fused to the kinase.

Data Analysis: The amount of kinase captured on the beads is measured as a function of the

test compound concentration. These values are then used to calculate the dissociation

constant (Kd) for the interaction between the test compound and each kinase in the panel. A

lower Kd value signifies a higher binding affinity. The results are often visualized using a

"TreeSpot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human

kinome, providing a clear visual representation of the inhibitor's selectivity.[8]

This guide provides a foundational understanding of the cross-reactivity of "Azepan-3-yl-
methyl-amine" based inhibitors by examining representative compounds and comparing them

to established alternatives. The provided data and protocols serve as a valuable resource for

researchers in the field of kinase inhibitor drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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